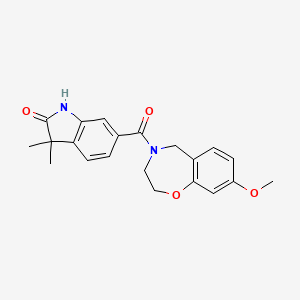![molecular formula C13H17N3O2 B6792679 1-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one](/img/structure/B6792679.png)
1-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Oxa-4-azaspiro[25]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of cyclohexanone with ammonia and sodium hypochlorite to form the spirocyclic intermediate, which is then further reacted with pyrimidine derivatives under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using continuous-flow synthesis techniques. This method offers advantages such as precise control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols or amines.
Scientific Research Applications
1-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Another spirocyclic compound with similar structural features but different functional groups.
1-Oxa-2-azaspiro[2.5]octane: Shares the spirocyclic core but differs in the substituents attached to the spiro ring.
Uniqueness
1-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one is unique due to its combination of a spirocyclic structure with a pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(7-oxa-4-azaspiro[2.5]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12(2-1-11-7-14-10-15-8-11)16-5-6-18-9-13(16)3-4-13/h7-8,10H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCLPJDVMLCPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COCCN2C(=O)CCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-benzylmorpholin-2-yl)-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6792609.png)
![[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B6792617.png)
![[4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B6792619.png)
![(3-Ethyltriazol-4-yl)-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone](/img/structure/B6792632.png)
![1-[1-[(1S,2R)-2-cyclopropylcyclopropanecarbonyl]azetidin-3-yl]-3-methylurea](/img/structure/B6792640.png)

![3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one](/img/structure/B6792657.png)
![(3-Ethyltriazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone](/img/structure/B6792674.png)
![3-(2-Methylpyrimidin-4-yl)-1-(7-oxa-4-azaspiro[2.5]octan-4-yl)propan-1-one](/img/structure/B6792678.png)
![(5-Cyclopropyl-1,3-oxazol-4-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B6792689.png)
![(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B6792696.png)
![N-[1-(methoxymethyl)cyclobutyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B6792702.png)
![[4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-(3-ethyltriazol-4-yl)methanone](/img/structure/B6792708.png)
![6-(methylamino)-N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B6792709.png)
